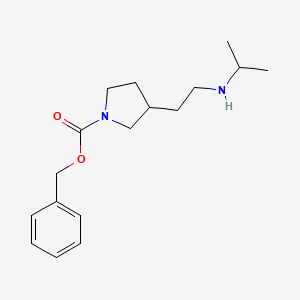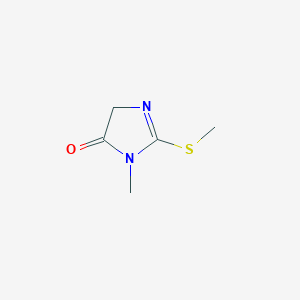
1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine is a chemical compound that features a trifluoromethyl group attached to a piperidine ring via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine typically involves the reaction of piperidine with a trifluoromethylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with a trifluoromethyl halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted trifluoromethyl compounds.
Scientific Research Applications
1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-trifluoro-N-(piperidin-3-ylmethyl)methanamine
- 1,1,1-trifluoro-N-(piperidin-4-ylmethyl)methanamine
- 1,1,1-trifluoro-N-(piperidin-2-ylidene)methanamine
Uniqueness
1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the piperidine ring. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C7H13F3N2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(piperidin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)12-5-6-3-1-2-4-11-6/h6,11-12H,1-5H2 |
InChI Key |
RHPCKYJCXRRZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CNC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


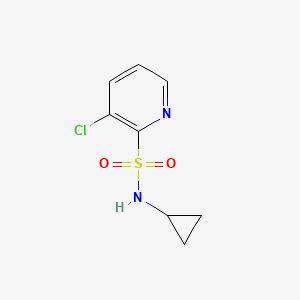
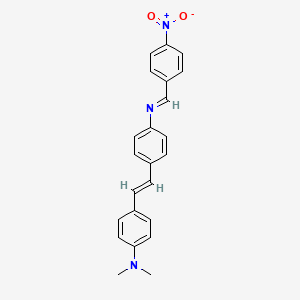

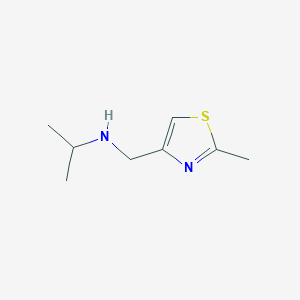
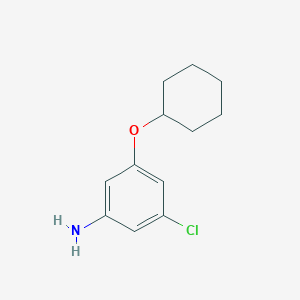

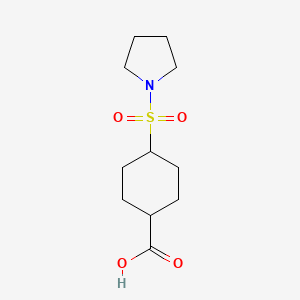

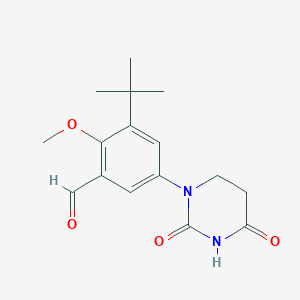

![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)
![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
